
8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
Descripción general
Descripción
8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H13ClN2O and its molecular weight is 296.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.0716407 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Synthesis of Pyridine and Fused Pyridine Derivatives : Research shows that derivatives of pyridine, such as 8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride, can be synthesized through various chemical reactions involving compounds like arylidene malononitrile and phosphoryl chloride (Al-Issa, 2012).
Formation of Quinoline and Pyridine Derivatives : A study detailed the synthesis of diverse quinoline and pyridine derivatives, indicating the chemical versatility and reactivity of compounds like this compound (Ahmed et al., 2006).
Photoluminescent Properties and Coordination Polymers
Photoluminescent Coordination Polymers : A recent study demonstrated the use of pyridine-quinoline derivatives in the construction of photoluminescent coordination polymers, showcasing their potential in material science applications (Twaróg et al., 2020).
Luminescent Properties in Chemical Reactions : The use of quinoline derivatives in chemical reactions has been shown to exhibit luminescent properties, underlining their application in advanced material synthesis (Xu et al., 2014).
Chemical Modification and Application in Pharmacology
Reactivity and Anticancer Assessment : A study on 4-Hydroxyquinoline derivatives, closely related to this compound, revealed their potential for modification and application in anticancer pharmacology (Regal et al., 2020).
Antimicrobial Properties of Fluoroquinolones : Research into fluoroquinolone analogs, sharing structural similarities with quinoline derivatives, highlighted their significant antimicrobial properties (Prasad et al., 2017).
Propiedades
IUPAC Name |
8-ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-2-11-6-5-7-12-13(17(18)21)10-15(20-16(11)12)14-8-3-4-9-19-14/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUYHUWDDCXGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



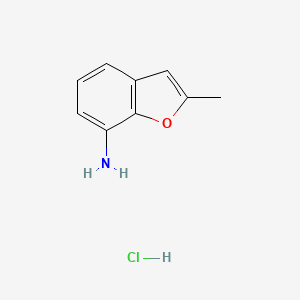
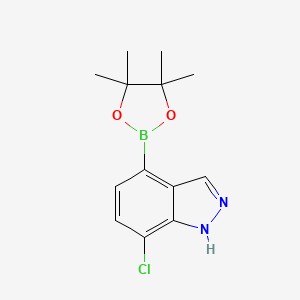
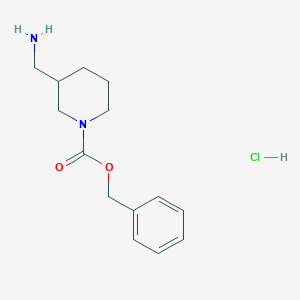
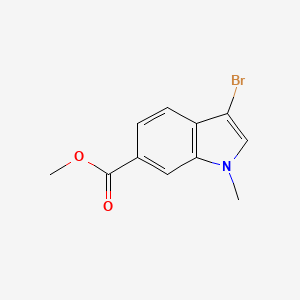

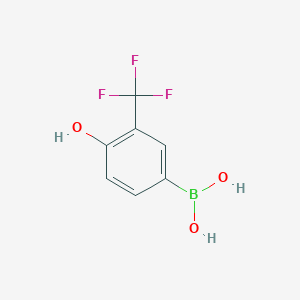

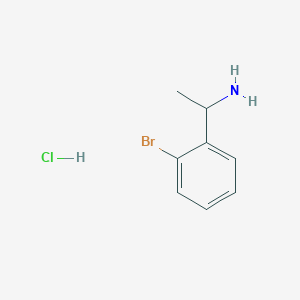
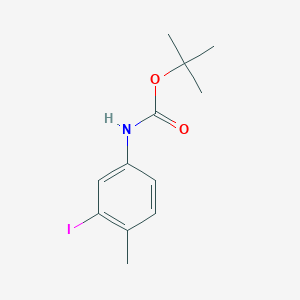
![4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol](/img/structure/B3026923.png)
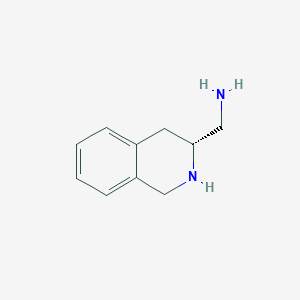
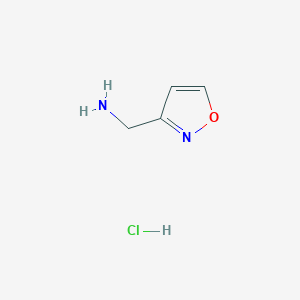
![7-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B3026927.png)
